molecular formula C12H10BrNO3S B8288836 4-bromo-1-(4-(methylsulfonyl)phenyl)pyridin-2(1H)-one

4-bromo-1-(4-(methylsulfonyl)phenyl)pyridin-2(1H)-one

Cat. No. B8288836
M. Wt: 328.18 g/mol
InChI Key: AEFVGRXPWNLMAU-UHFFFAOYSA-N
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Patent
US08232404B2

Procedure details

A mixture of 4-hydroxy-1-(4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (106.1 mg, 0.4 mmol) and phosphorous oxybromide (573.4 mg, 2 0 mmol, Alfa Aesar) was heated at 100° C. for 45 min and then cooed to room temperature. To the above residue was added saturated NaHCO3 aqueous solution at 0° C. followed by extraction with CH2Cl2 (3×). The combined extracts were washed with saturated NaHCO3 aqueous solution and brine, dried (Na2SO4) and evaporated. The residual was purified by flash chromatography (0 to 100% EtOAc/hexanes) to yield 60.7 mg (46%) of the product as a yellow solid. MS (ESI) 328 (M+H).
Quantity
106.1 mg
Type
reactant
Reaction Step One
Quantity
573.4 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:10][CH:9]=2)[C:4](=[O:18])[CH:3]=1.P(Br)(Br)([Br:21])=O.C([O-])(O)=O.[Na+]>>[Br:21][C:2]1[CH:7]=[CH:6][N:5]([C:8]2[CH:13]=[CH:12][C:11]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:10][CH:9]=2)[C:4](=[O:18])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
106.1 mg
Type
reactant
Smiles
OC1=CC(N(C=C1)C1=CC=C(C=C1)S(=O)(=O)C)=O
Name
Quantity
573.4 mg
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cooed to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with CH2Cl2 (3×)
WASH
Type
WASH
Details
The combined extracts were washed with saturated NaHCO3 aqueous solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual was purified by flash chromatography (0 to 100% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(N(C=C1)C1=CC=C(C=C1)S(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60.7 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.